6-Hydroxy-5,5-dimethylhex-3-yn-2-one
Description
6-Hydroxy-5,5-dimethylhex-3-yn-2-one (systematic IUPAC name: this compound) is a ketone derivative featuring a hydroxyl group at position 6, two methyl groups at position 5, and a triple bond (yne) at position 2. The compound’s key functional groups—hydroxyl, ketone, and alkyne—suggest reactivity patterns akin to other hydroxy-ynones, such as hydrogen bonding capability (via the hydroxyl group), nucleophilic addition (at the ketone), and alkyne-specific reactions (e.g., cycloadditions) .
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
6-hydroxy-5,5-dimethylhex-3-yn-2-one |
InChI |
InChI=1S/C8H12O2/c1-7(10)4-5-8(2,3)6-9/h9H,6H2,1-3H3 |
InChI Key |
UMAKUZCRYNTQLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CC(C)(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5,5-dimethylhex-3-yn-2-one can be achieved through several methods. One common approach involves the reaction of 5,5-dimethylhex-3-yn-2-one with a suitable oxidizing agent to introduce the hydroxyl group at the 6th position. The reaction conditions typically include the use of solvents such as acetonitrile or dichloromethane, and the process may require catalysts like palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5,5-dimethylhex-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Formation of 6-oxo-5,5-dimethylhex-3-yn-2-one or 6-carboxy-5,5-dimethylhex-3-yn-2-one.
Reduction: Formation of 6-hydroxy-5,5-dimethylhex-3-en-2-one or 6-hydroxy-5,5-dimethylhexan-2-one.
Substitution: Formation of 6-substituted-5,5-dimethylhex-3-yn-2-one derivatives.
Scientific Research Applications
6-Hydroxy-5,5-dimethylhex-3-yn-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5,5-dimethylhex-3-yn-2-one involves its interaction with specific molecular targets. The hydroxyl group and triple bond play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
(a) 3-Hydroxy-5,5-dimethyl-2-(2-oxo-propyl)cyclohex-2-enone
- Structure: Cyclohexenone ring with hydroxyl, dimethyl, and ketone substituents.
- Key Differences: The absence of an alkyne group and the presence of a conjugated enone system differentiate it from the target compound. This structure enhances resonance stabilization, reducing reactivity compared to alkyne-containing analogs .
(b) 3-Hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-phenylmethyl]-5,5-dimethylcyclohex-2-en-1-one
- Structure: A bis-cyclohexenone derivative with multiple hydroxyl, dimethyl, and ketone groups.
- Key Differences: Increased steric bulk and hydrogen-bonding capacity due to additional hydroxyl and phenyl groups. This complexity likely reduces solubility in nonpolar solvents compared to simpler analogs like 6-hydroxy-5,5-dimethylhex-3-yn-2-one .
(c) 4-Hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxobut-1-en-1-yl]cyclohex-2-en-1-one
- Structure: Cyclohexenone core with hydroxyl, trimethyl, and α,β-unsaturated ketone substituents.
(d) Phenylacetylene Derivatives (e.g., 6-phenylhexa-1,3,5-triyn-1-ol)
Molecular and Physicochemical Properties
Research Findings and Reactivity Insights
Reactivity Trends
- Alkyne vs. Enone Systems: The triple bond in this compound is expected to exhibit higher reactivity in click chemistry (e.g., Huisgen cycloaddition) compared to enone-containing analogs like those in , which favor Michael additions.
- Steric Effects: The 5,5-dimethyl groups in the target compound may hinder nucleophilic attack at the ketone, a feature less pronounced in non-methylated analogs .
- Hydrogen Bonding: The hydroxyl group’s position at C6 could enhance solubility in polar solvents, similar to hydroxylated cyclohexenones .
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